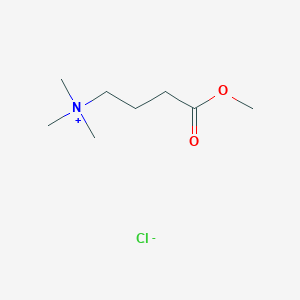
4-Methoxy-3-nitrophenol
Übersicht
Beschreibung
4-Methoxy-3-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltchemie: Nachweis und Reduktion von Schadstoffen
4-Methoxy-3-nitrophenol: wird in der Umweltchemie als Modellverbindung für den Nachweis und die Reduktion von Nitrophenol-Schadstoffen verwendet. Diese Verbindungen sind in Industrieabfällen weit verbreitet und für ihre Toxizität bekannt. Die Reduktion von This compound zu weniger schädlichen Substanzen ist ein zentrales Forschungsgebiet, wobei häufig katalytische Prozesse mit Nicht-Edelmetallkatalysatoren zum Einsatz kommen .
Grüne Chemie: Entwicklung nachhaltiger Katalysatoren
Im Bereich der grünen Chemie dient This compound als Substrat bei der Entwicklung nachhaltiger Katalysatoren. Forscher konzentrieren sich auf die Entwicklung von Katalysatoren, die Nitrophenol effizient in Aminophenol umwandeln können, eine Reaktion, die als Maßstab für die Beurteilung der Aktivität nanostrukturierter Materialien dient .
Materialwissenschaft: Synthese von nanostrukturierten Materialien
Die Verbindung ist bei der Synthese verschiedener nanostrukturierter Materialien von entscheidender Bedeutung. Diese Materialien werden dann als Katalysatoren für die Reduktion von Nitrophenol in Gegenwart von Reduktionsmitteln verwendet. Der Prozess ist wichtig für das Verständnis der größen- und strukturbedingten katalytischen Aktivität von Nanopartikeln .
Analytische Chemie: Spektroskopische Analyse
This compound: wird in der analytischen Chemie für die spektroskopische Analyse verwendet. Seine Reduktion kann mit Hilfe von UV-vis-spektroskopischen Verfahren verfolgt werden, was eine Möglichkeit bietet, kinetische Parameter zu messen und die Thermodynamik katalytischer Reaktionen zu untersuchen .
Abfallwirtschaft: Verwendung von Flugstaub aus Kohlekraftwerken
Diese Verbindung ist auch in der Abfallwirtschaftsforschung beteiligt, insbesondere bei der Verwendung von Flugstaub aus Kohlekraftwerken. Wissenschaftler erforschen die Verwendung von Flugstaub aus Kohlekraftwerken, der magnetische Partikel enthält, als Ersatz für Edelmetallkatalysatoren bei der Reduktion von Nitrophenolen .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that nitrophenols can act as inhibitors for various enzymes, disrupting normal cellular processes .
Biochemical Pathways
In the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp., enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation . This suggests that similar pathways may be affected by 4-Methoxy-3-nitrophenol.
Result of Action
Nitrophenols are known to cause oxidative stress and cytotoxicity, leading to cell damage and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, the presence of other substances in the environment can potentially affect its action, either by competing for the same targets or by modifying its chemical structure.
Eigenschaften
IUPAC Name |
4-methoxy-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-02-4 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-3-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)










![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)


